

high-pressure phase diagram of phosphorous nitride

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Compound of Interest

Compound Name: Phosphorous nitride

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An In-depth Technical Guide to the High-Pressure Phase Diagram of Phosphorus Nitride

Introduction

Phosphorus nitrides represent a class of compelling materials with significant potential for applications requiring high hardness, thermal stability, and wide bandgaps. The exploration of their behavior under extreme conditions of pressure and temperature has unveiled a rich and complex phase diagram, leading to the synthesis of novel polymorphs with unique crystal structures and remarkable properties.[1][2] The use of techniques such as laser-heated diamond anvil cells (LH-DAC) has been pivotal in overcoming the high kinetic barrier associated with the strong $N\equiv N$ triple bond, enabling direct chemical reactions between phosphorus and nitrogen at gigapascal pressures.[2][3][4] This guide provides a comprehensive overview of the known high-pressure phases of phosphorus nitride, details the experimental methodologies for their synthesis, and presents a summary of their key characteristics.

High-Pressure Phases of Phosphorus Nitride

Under high-pressure and high-temperature (HP-HT) conditions, the phosphorus-nitrogen system exhibits a variety of crystalline phases. The application of pressure tends to increase the coordination number of phosphorus by nitrogen, leading to denser and more incompressible structures, in accordance with the pressure-coordination rule.[3][5][6] Several polymorphs of P_3N_5 have been identified, alongside other stoichiometries like PN_2 that become stable at megabar pressures.[7]

Quantitative Data Summary

The properties of experimentally synthesized and theoretically predicted high-pressure phosphorus nitride phases are summarized below.

| Phase | Formula | Synthesis Pressure (GPa) | Synthesis Temperature (K) | Crystal System | Space Group | P Coordination | Bulk Modulus (K ₀ , GPa) | Notes |
|---|-------------------------------|--------------------------|---------------------------|----------------|-------------|--|-------------------------------------|---|
| α -P ₃ N ₅ | P ₃ N ₅ | 9.1 | 2000-2500 | Monoclinic | Cc | 4 (PN ₄ tetrahedra) | 134 (calc.) | Observed as an intermediate in γ -P ₃ N ₅ synthesis; metastable up to 32.6 GPa. [3] [5] [8] |
| γ -P ₃ N ₅ | P ₃ N ₅ | 9.1 - 12 | 1500 - 2500 | Orthorhombic | Imm2 | 4 & 5 (PN ₄ , PN ₅) | 130.27 | Persists up to 80 GPa at room temperature. [3] [9] [10] |

| | | | | | | | | |
|--|-------------------------------|-------------|---------------|--------------|--------------------|--------------------------------|-------------|--|
| δ -P ₃ N ₅ | P ₃ N ₅ | 72 | Laser Heating | Orthorhombic | Pnma | 6 (PN ₆ octahedra) | 322 | Ultra-incompressible; transforms to α' -P ₃ N ₅ upon decompression. [7] [9] |
| α' -P ₃ N ₅ | P ₃ N ₅ | Formed < 7 | Room Temp. | Monoclinic | P2 ₁ /c | 4 (PN ₄ tetrahedra) | - | Recovered at ambient conditions from δ -P ₃ N ₅ . [1] [7] |
| PN ₂ | PN ₂ | 134 | Laser Heating | Orthorhombic | Pnmm | 6 (PN ₆ octahedra) | 339 (calc.) | Ultra-incompressible pernitride. [7] [9] |
| PN ₃ | PN ₃ | ~10 (calc.) | - | Orthorhombic | Immm | 6 (PN ₆ octahedra) | - | Theoretically predicted metastable superconductor. [11] |

Experimental Protocols

The synthesis of high-pressure phosphorus nitride phases is predominantly achieved through the direct reaction of elemental phosphorus and nitrogen within a laser-heated diamond anvil cell (LH-DAC).[2][3]

High-Pressure, High-Temperature Synthesis via LH-DAC

1. Sample Loading:

- A diamond anvil cell (DAC), such as a BX90-type, is used to generate static high pressures.[7]
- A small piece of elemental phosphorus (e.g., black or red phosphorus) is placed into a sample chamber drilled in a metallic gasket, which is pre-indented between the two diamond anvils.[6][7]
- A pressure-transmitting medium, which also serves as the nitrogen source, is loaded into the chamber. Cryogenically loaded liquid nitrogen is commonly used to ensure a pure nitrogen environment.[3][6]
- Ruby spheres or gold flakes are included in the sample chamber to serve as pressure calibrants via the ruby fluorescence method or the gold equation of state, respectively.[6]

2. Compression and Laser Heating:

- The DAC is compressed to the target pressure, which can range from several GPa to over 100 GPa.[3][7] The pressure is monitored in situ using the aforementioned calibrants.
- A high-power infrared laser (e.g., Nd:YAG) is focused onto the phosphorus sample to induce heating to temperatures typically between 1500 K and 2500 K.[3][8] This provides the necessary activation energy for the reaction between phosphorus and the dense nitrogen medium.[3][5]
- The reaction is often monitored in situ.

3. In Situ Characterization:

- Synchrotron X-ray Diffraction (XRD): Single-crystal or powder XRD is performed during and after laser heating to identify the crystal structures of the synthesized products.[3][7][9] This

technique is crucial for determining lattice parameters, space groups, and identifying new phases.

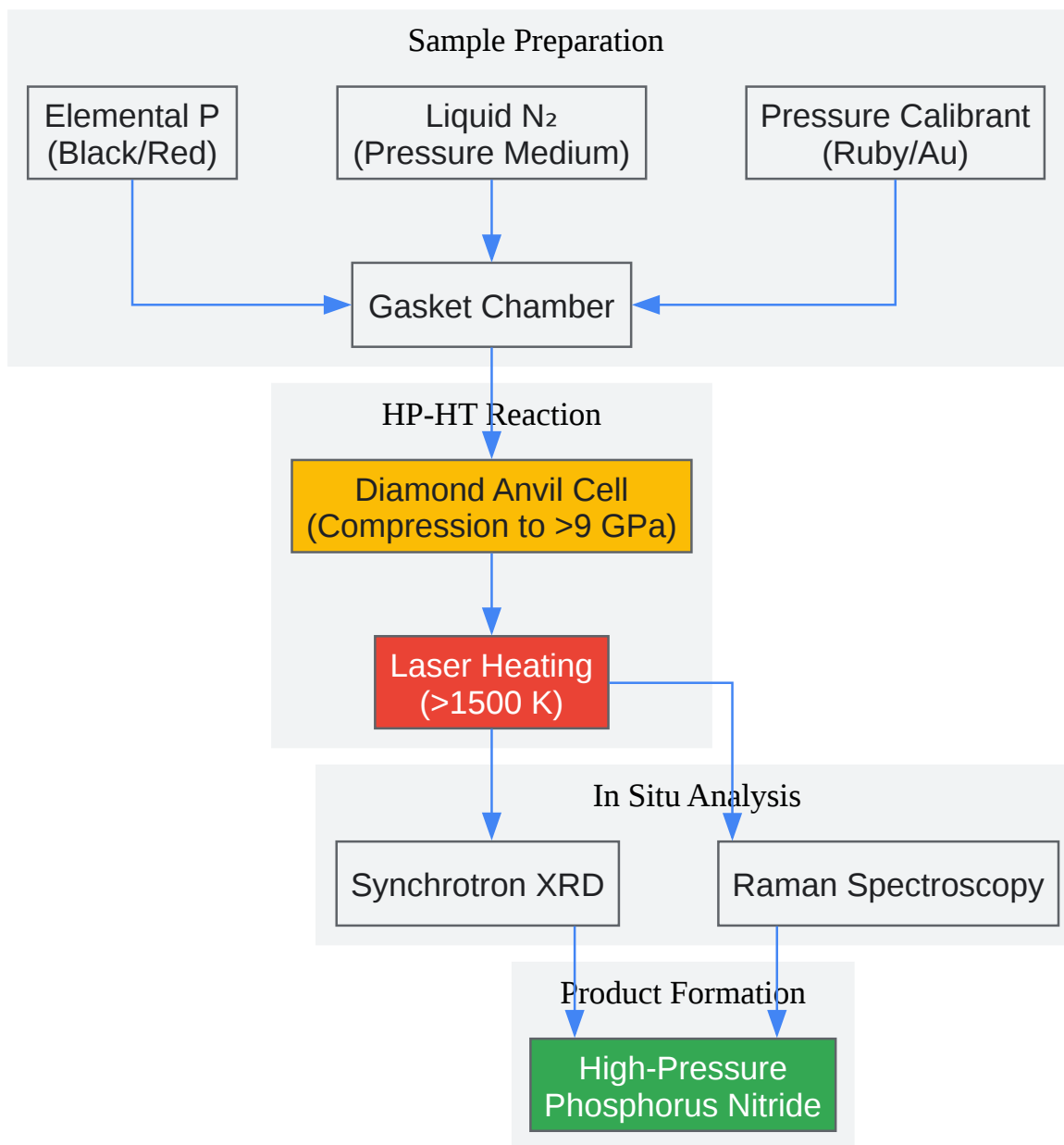
- Raman Spectroscopy: In situ Raman spectroscopy is used to probe the vibrational modes of the material, providing complementary structural information and confirming phase transitions.[3][9]

4. Decompression and Recovery:

- After synthesis and characterization at high pressure, the sample is slowly decompressed to ambient conditions.
- During decompression, further phase transitions can be observed, such as the transformation of δ -P₃N₅ to the recoverable α' -P₃N₅ phase below 7 GPa.[7]
- Recovered samples can be further analyzed ex situ.

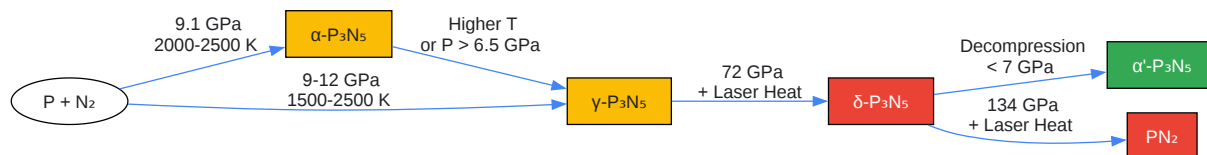
Visualizing Workflows and Phase Relationships

Diagrams created using the DOT language provide a clear visual representation of the experimental processes and the relationships between different phosphorus nitride phases.



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Experimental workflow for HP-HT synthesis of phosphorus nitrides.



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Simplified high-pressure phase transitions of phosphorus nitride.

Conclusion

The high-pressure phase diagram of phosphorus nitride is a testament to the transformative power of extreme conditions in materials synthesis. Research has moved from the initial synthesis of α - and γ -P₃N₅, characterized by four- and five-fold coordinated phosphorus, to the discovery of ultra-incompressible δ -P₃N₅ and PN₂ phases containing elusive six-fold coordinated PN₆ octahedra.[3][7][10] These findings not only bridge a significant gap in the understanding of pnictogen nitrides but also highlight the potential for creating novel, superhard materials with advanced properties.[7] The ability to recover unique phases like α' -P₃N₅ at ambient conditions by using high-pressure polymorphs as precursors opens up new, previously inaccessible areas of phase space for materials discovery.[7]

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